![molecular formula C19H25NO3 B8621674 (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL CAS No. 57526-82-6](/img/structure/B8621674.png)
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a benzyloxy group attached to a phenoxy ring, an isopropylamino group, and a propan-2-ol backbone. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyloxyphenol Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Attachment of the Propan-2-OL Backbone: The benzyloxyphenol is then reacted with epichlorohydrin under basic conditions to introduce the propan-2-ol moiety.
Introduction of the Isopropylamino Group: The final step involves the reaction of the intermediate with isopropylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or isopropylamino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and isopropylamino groups play crucial roles in binding to these targets, leading to the modulation of their activity. The compound’s stereochemistry also influences its binding affinity and selectivity, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-[P-(Benzyloxy)phenoxy]-3-(methylamino)propan-2-OL: A similar compound with a methylamino group instead of an isopropylamino group.
1-[P-(Benzyloxy)phenoxy]-3-(tert-butylamino)propan-2-OL: A similar compound with a tert-butylamino group.
Uniqueness
(S)-1-[P-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-OL is unique due to its specific stereochemistry and the presence of both benzyloxy and isopropylamino groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
57526-82-6 |
|---|---|
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-(4-phenylmethoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H25NO3/c1-15(2)20-12-17(21)14-23-19-10-8-18(9-11-19)22-13-16-6-4-3-5-7-16/h3-11,15,17,20-21H,12-14H2,1-2H3 |
Clave InChI |
YUFPERPQVJMWEN-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)NC[C@@H](COC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Dodecanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8621608.png)
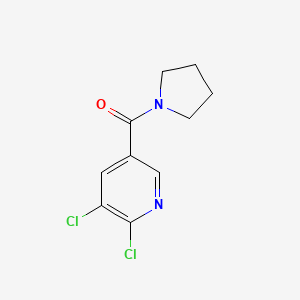
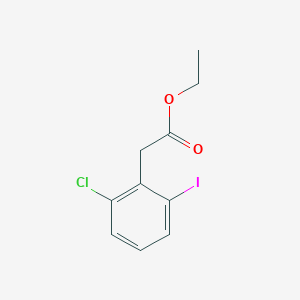
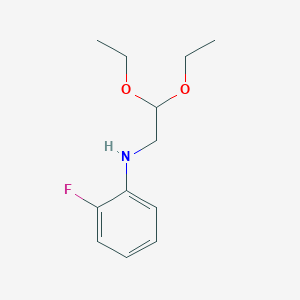
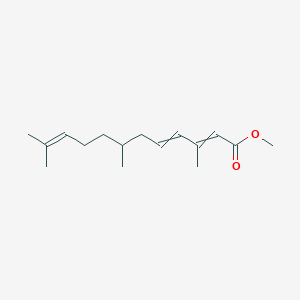
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridin-7-ol](/img/structure/B8621638.png)

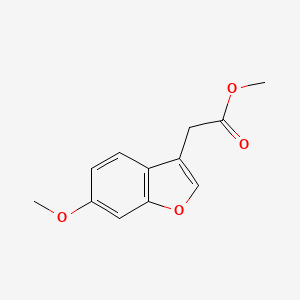
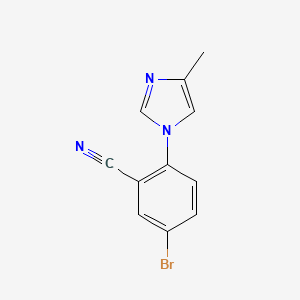
![2-Bromo-1-[4-(benzyloxy)-3-fluorophenyl]ethanone](/img/structure/B8621666.png)


![3-Ethyl-2-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B8621699.png)
